molecular formula C6H16ClNO B143289 2-(Diethylamino)ethanol hydrochloride CAS No. 14426-20-1

2-(Diethylamino)ethanol hydrochloride

Cat. No.: B143289
CAS No.: 14426-20-1
M. Wt: 153.65 g/mol
InChI Key: DBQUKJMNGUJRFI-UHFFFAOYSA-N
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Description

2-(Diethylamino)ethanol hydrochloride is a chemical compound with the molecular formula C₆H₁₆ClNO. It is a derivative of ethanol, where the hydroxyl group is substituted with a diethylamino group. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

    Chlorohydrin Method: One common method involves the reaction of diethylamine with ethylene chlorohydrin.

    Epoxide Method: Another method involves the reaction of diethylamine with ethylene oxide. This reaction is carried out in an ethanol solution at temperatures ranging from 35°C to 75°C.

Industrial Production Methods:

Types of Reactions:

    Substitution Reactions: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

    Oxidation Reactions: This compound can be oxidized to form corresponding aldehydes or ketones under specific conditions.

    Reduction Reactions: It can also undergo reduction reactions to form primary or secondary amines.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and strong bases like sodium hydroxide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are often used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Quaternary Ammonium Salts: Formed from substitution reactions.

    Aldehydes/Ketones: Formed from oxidation reactions.

    Amines: Formed from reduction reactions.

Mechanism of Action

Target of Action

2-(Diethylamino)ethanol hydrochloride, also known as DEEA, is primarily used to prepare quaternary ammonium salts . These salts are widely used as phase transfer catalysts to promote reactions between immiscible phases .

Mode of Action

The mode of action of DEEA involves its interaction with its targets, the quaternary ammonium salts. DEEA acts as a precursor in the synthesis of these salts. The interaction results in the promotion of reactions between immiscible phases .

Biochemical Pathways

The biochemical pathways affected by DEEA primarily involve the synthesis of quaternary ammonium salts. These salts play a crucial role in phase transfer catalysis, promoting reactions between immiscible phases . Additionally, DEEA can be used to prepare N-substituted glycine derivatives, which are used in the synthesis of peptides and proteins .

Pharmacokinetics

Given its use in the synthesis of quaternary ammonium salts and n-substituted glycine derivatives, it can be inferred that these properties would significantly impact its bioavailability .

Result of Action

The result of DEEA’s action is the successful synthesis of quaternary ammonium salts, which are widely used as phase transfer catalysts. This leads to the promotion of reactions between immiscible phases . Additionally, DEEA is used to prepare N-substituted glycine derivatives, contributing to the synthesis of peptides and proteins .

Action Environment

The action environment can significantly influence the action, efficacy, and stability of DEEA. Factors such as temperature, pH, and the presence of other compounds can affect the synthesis of quaternary ammonium salts and N-substituted glycine derivatives .

Comparison with Similar Compounds

    N,N-Diethylethanolamine: Similar in structure but lacks the hydrochloride component.

    2-Dimethylaminoethanol: Contains a dimethylamino group instead of a diethylamino group.

    Triethanolamine: Contains three ethanolamine groups instead of one diethylamino group.

Uniqueness: 2-(Diethylamino)ethanol hydrochloride is unique due to its specific combination of the diethylamino group and the ethanol backbone, which provides it with distinct chemical properties and reactivity. Its ability to form stable quaternary ammonium salts and its role in various industrial applications set it apart from other similar compounds .

Properties

IUPAC Name

diethyl(2-hydroxyethyl)azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO.ClH/c1-3-7(4-2)5-6-8;/h8H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQUKJMNGUJRFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[NH+](CC)CCO.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14426-20-1
Record name Ethanol, 2-(diethylamino)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14426-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Diethylamino)ethanol hydrochloride
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2-(Diethylamino)ethanol hydrochloride
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2-(Diethylamino)ethanol hydrochloride
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2-(Diethylamino)ethanol hydrochloride
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2-(Diethylamino)ethanol hydrochloride
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2-(Diethylamino)ethanol hydrochloride

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